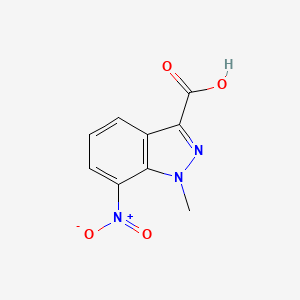

1-Methyl-7-nitroindazole-3-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-methyl-7-nitroindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-11-8-5(7(10-11)9(13)14)3-2-4-6(8)12(15)16/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCNKUIJBXIDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237329 | |

| Record name | 1H-Indazole-3-carboxylic acid, 1-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-06-9 | |

| Record name | 1H-Indazole-3-carboxylic acid, 1-methyl-7-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-3-carboxylic acid, 1-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-7-nitroindazole-3-carboxylic acid: A Technical Guide on its Presumed Mechanism of Action as a Neuronal Nitric Oxide Synthase Inhibitor

Executive Summary

7-Nitroindazole (7-NI) is a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme crucial for the production of nitric oxide (NO) in neuronal tissues.[1][2] NO is a key signaling molecule involved in various physiological and pathophysiological processes, including neurotransmission, excitotoxicity, and neurodegenerative diseases.[1][3] Overproduction of NO by nNOS can lead to oxidative stress and neuronal damage through the formation of peroxynitrite.[1][3] 7-NI's inhibitory action on nNOS makes it a valuable tool in neuroscience research and a potential therapeutic agent for conditions associated with excessive NO production.[1][3] This document provides a detailed overview of the mechanism of action of 7-nitroindazole, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase

The primary mechanism of action of 7-nitroindazole is the selective inhibition of neuronal nitric oxide synthase (nNOS or NOS-1).[1][2] This inhibition is reversible and competitive. 7-NI competes with both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin, at the enzyme's active site.[3] By blocking the binding of these essential molecules, 7-NI effectively prevents the synthesis of nitric oxide from L-arginine. This leads to a reduction in NO-mediated signaling and a decrease in the downstream effects of excessive NO, such as the formation of damaging reactive nitrogen species like peroxynitrite.[1][3]

While 7-NI is recognized for its selectivity towards nNOS, some studies suggest it may also inhibit other enzymes, such as monoamine oxidase-B (MAO-B), which could contribute to its neuroprotective effects.[3][4][5] Additionally, at higher concentrations or under specific in vivo conditions, 7-NI might also affect endothelial nitric oxide synthase (eNOS).[6]

Caption: Competitive inhibition of nNOS by 7-Nitroindazole.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy and pharmacokinetics of 7-nitroindazole from various studies.

Table 1: In Vivo Efficacy of 7-Nitroindazole

| Parameter | Species | Dose | Effect | Reference |

| nNOS Activity | Rat | 25 mg/kg, i.p. | 40% decrease in enzyme activity | [3] |

| Hippocampal NO | Rat | 25 mg/kg, i.p. (every 2h) | ~50% decrease in NO production | [7] |

| MPTP-induced Dopamine Depletion | Mouse | Dose-dependent | Protection against depletion | [5] |

| Penile Erection (Intracavernous Pressure) | Rat | 5 mg/kg | 55.5 +/- 4.0 cm H2O (control) vs. 26.5 +/- 2.8 cm H2O | [8] |

| Penile Erection (Intracavernous Pressure) | Rat | 50 mg/kg | 55.5 +/- 4.0 cm H2O (control) vs. 6.2 +/- 2.1 cm H2O | [8] |

| Spatial Learning | Rat | 30 mg/kg i.p. | Impaired spatial learning | [9] |

Table 2: Pharmacokinetic Parameters of 7-Nitroindazole

| Parameter | Species | Administration | Value | Reference |

| Apparent IC50 | Rat (Hippocampus) | i.p. | ~17 µg/mL | [7] |

| Elimination | Rat | i.p. in peanut oil | Saturable (nonlinear) | [10] |

| Half-life (t1/2) | Rat | 10 mg/kg i.v. (in NEPEG) | Significantly increased vs. free 7-NI | [11] |

| Cmax | Rat | 10 mg/kg i.v. (in NEPEG) | Significantly increased vs. free 7-NI | [11] |

| AUC0-t | Rat | 10 mg/kg i.v. (in NEPEG) | Significantly increased vs. free 7-NI | [11] |

Experimental Protocols

In Vivo Assessment of nNOS Inhibition and Neurotransmitter Levels

Objective: To determine the effect of 7-nitroindazole on nNOS activity and neurotransmitter levels in the brain.

Animal Model: Male Wistar rats or C57BL mice.[3][5]

Procedure:

-

Animals are divided into control and treatment groups.

-

The treatment group receives 7-nitroindazole (e.g., 25 mg/kg, i.p.) dissolved in a vehicle like peanut oil.[7] The control group receives the vehicle alone.

-

For neurotoxicity studies, a neurotoxin such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) may be administered.[5]

-

At specified time points, animals are euthanized, and brain tissue (e.g., striatum, hippocampus) is dissected.[5][7]

-

Brain homogenates are prepared for subsequent assays.

-

nNOS Activity Assay: nNOS activity can be measured by monitoring the conversion of [3H]L-arginine to [3H]L-citrulline.

-

Neurotransmitter Analysis: Dopamine and its metabolites (e.g., DOPAC) are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[5]

References

- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 2. biotium.com [biotium.com]

- 3. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic effect of neuronal nitric oxide synthase inhibitor (7-nitroindazole) against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence from its cardiovascular effects that 7-nitroindazole may inhibit endothelial nitric oxide synthase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Nitroindazole: a selective inhibitor of penile erection: an in vivo study in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and protein binding of the selective neuronal nitric oxide synthase inhibitor 7-nitroindazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 1-Methyl-7-nitroindazole-3-carboxylic acid

An In-depth Technical Guide on the Biological Activity of 7-Nitroindazole For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindazole (7-NI) is a heterocyclic small molecule that functions as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS)[1]. This compound is extensively utilized in research to investigate the physiological and pathological roles of nitric oxide (NO) in the nervous system. Its ability to reduce the production of NO in neuronal tissues has made it a valuable tool in studying conditions such as excitotoxicity, neurodegenerative diseases, and anxiety[1][2][3]. This guide provides a comprehensive overview of the biological activity of 7-nitroindazole, including its mechanism of action, quantitative data from various studies, detailed experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the biological activity of 7-nitroindazole from the available literature.

| Parameter | Value | Species/Model | Key Findings | Reference |

| nNOS Inhibition | 40% decrease in enzyme activity | Rat brain homogenate | Administration of 7-NI alone significantly reduced nNOS activity. | [4] |

| Effect on Cocaine-Induced nNOS Activity | 43% decrease vs. cocaine-only group | Rat brain | 7-NI co-administration restored cocaine-induced increases in nNOS activity to near control levels. | [4] |

| Anxiolytic-like Effect (Elevated Plus-Maze) | Minimal effective dose: 40 mg/kg | Rat | Potently increased time spent on open arms and percentage of open arm visits. | [2] |

| Anxiolytic-like Effect (Social Interaction Test) | Minimal effective dose: 20 mg/kg | Rat | Increased social interaction time. | [2] |

| Sedative Effect (Open Field Test) | Effective at doses as low as 10 mg/kg | Rat | Produced a clear sedative effect. | [2] |

Mechanism of Action

7-Nitroindazole primarily exerts its biological effects through the inhibition of neuronal nitric oxide synthase (nNOS)[1]. It acts as a reversible and competitive inhibitor, competing with both L-arginine and the cofactor tetrahydrobiopterin at the enzyme's active site[3][4]. By blocking nNOS, 7-NI reduces the synthesis of nitric oxide (NO), a key signaling molecule in the nervous system.

The inhibition of NO production has several downstream consequences:

-

Neuroprotection: By decreasing NO levels, 7-NI can mitigate the neurotoxic effects of excessive glutamate receptor activation (excitotoxicity) and reduce the formation of peroxynitrite, a damaging reactive nitrogen species[1]. It has shown protective effects in models of Parkinson's disease by counteracting the neurotoxicity of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)[5][6].

-

Anxiolytic Effects: The modulation of the nitrergic system is implicated in anxiety-related behaviors. The anxiolytic-like properties of 7-NI suggest that NO is involved in the neurobiology of anxiety[2].

-

Inhibition of Monoamine Oxidase-B (MAO-B): In addition to nNOS inhibition, 7-nitroindazole has been shown to inhibit MAO-B. This action may contribute to its neuroprotective effects in models of Parkinson's disease, as MAO-B is involved in the metabolic activation of the neurotoxin MPTP[5][6].

Signaling Pathways

The primary signaling pathway influenced by 7-nitroindazole is the nitric oxide signaling pathway. The following diagram illustrates the mechanism of 7-NI's action on this pathway.

Caption: Mechanism of 7-Nitroindazole action on the nitric oxide signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the biological activity of 7-nitroindazole.

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

This assay measures nNOS activity spectrophotometrically by monitoring the oxidation of oxyhemoglobin to methemoglobin by NO.

Experimental Workflow:

Caption: Workflow for the nNOS activity assay.

Detailed Protocol:

-

Preparation of Brain Extract: Homogenize brain tissue in an appropriate buffer.

-

Incubation: The incubation medium should contain 40 mM potassium phosphate buffer (pH 7.2), 200 µmol/L CaCl₂, 1 mmol/L MgCl₂, 100 µmol/L L-arginine, 50 mmol/L L-valine, 2.6 µmol/L oxyhemoglobin, 100 µmol/L NADPH, and the brain extract.

-

Measurement: Monitor the change in the difference in absorbance at 401 nm and 421 nm using a double split-beam spectrophotometer at 37°C.

-

Calculation: The enzyme activity is expressed in nmol/min/mg protein, using the millimolar extinction coefficient of methemoglobin (77.2 M⁻¹cm⁻¹)[4].

Antioxidant Enzyme Assays

The following protocols are used to assess the impact of 7-nitroindazole on antioxidant enzyme activities in brain tissue.

1. Glutathione Peroxidase (GPx) Activity Assay:

-

Principle: GPx activity is measured by NADPH oxidation in a coupled reaction system.

-

Procedure:

-

Incubate 100 μL of the enzyme sample for 5 minutes with 1.5 mL of 0.05 M phosphate buffer (pH 7.4), 100 μL of 1 mM EDTA, 50 μL of 1 mM GSH, 100 μL of 0.2 mM NADPH, and 1 unit of glutathione reductase.

-

Initiate the reaction by adding 50 μL of cumene hydroperoxide (1 mg/mL).

-

Determine the rate of disappearance of NADPH by monitoring the absorbance at 340 nm[4].

-

2. Glutathione-S-Transferase (GST) Activity Assay:

-

Principle: GST activity is measured using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

-

Procedure:

-

The incubation mixture contains 1.6 mL of 0.05 M phosphate buffer, 100 μL of 1 mM GSH, 100 μL of 1 mM EDTA, and 100 μL of homogenate. Incubate for 15 minutes at 37°C.

-

Add 100 μL of 1 mM CDNB and record the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity using an extinction coefficient of 9.6 × 10³ M⁻¹cm⁻¹ and express it as nmol of CDNB-GSH conjugate formed/minute/mg protein[4].

-

3. Glutathione (GSH) Assessment:

-

Principle: GSH is assessed by measuring nonprotein sulfhydryls after protein precipitation.

-

Procedure:

-

Homogenize brains in 5% trichloroacetic acid (TCA) (1:10).

-

Centrifuge for 20 minutes at 4000 ×g.

-

The supernatant is used for the determination of GSH[4].

-

4. Lipid Peroxidation (Malondialdehyde - MDA) Assay:

-

Principle: This assay measures the level of MDA, a marker of lipid peroxidation, using thiobarbituric acid (TBA).

-

Procedure:

-

Mix one volume of brain homogenate with 1 mL of 25% TCA and 1 mL of 0.67% TBA.

-

Heat the samples for 20 minutes in a boiling water bath, then cool and centrifuge at 4000 rpm for 20 minutes.

-

Measure the absorbance of the supernatant at 535 nm against a blank.

-

Calculate the MDA concentration using a molar extinction coefficient of 1.56 × 10⁵ M⁻¹cm⁻¹[4].

-

Conclusion

7-Nitroindazole is a critical pharmacological tool for studying the roles of neuronal nitric oxide synthase. Its well-characterized inhibitory effects on nNOS and, to some extent, MAO-B, make it a valuable compound for research in neuroprotection, anxiety, and other neurological processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research may continue to elucidate the full therapeutic potential of 7-nitroindazole and its derivatives.

References

- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 2. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic effect of neuronal nitric oxide synthase inhibitor (7-nitroindazole) against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methyl-7-nitroindazole-3-carboxylic acid: A Technical Guide to its Potential as a Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-Methyl-7-nitroindazole-3-carboxylic acid (MNCA) is limited in publicly available literature. This guide provides a comprehensive overview of its potential as a nitric oxide synthase (NOS) inhibitor by leveraging extensive data from the closely related and well-studied parent compound, 7-nitroindazole (7-NI). The information presented here is intended to serve as a foundational resource for research and development concerning MNCA.

Introduction to Nitric Oxide Synthase and its Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a significant role in synaptic plasticity and neurodevelopment.[2] Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[2]

-

Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli, leading to the production of large amounts of NO involved in host defense.

-

Endothelial NOS (eNOS or NOS-3): Located in the endothelium, it is crucial for maintaining vascular tone and cardiovascular health.[1]

The selective inhibition of NOS isoforms presents a promising therapeutic strategy for various conditions. Specifically, targeting nNOS is a key area of interest for treating neurodegenerative disorders, as it could potentially reduce the neurotoxic effects of excessive NO without the adverse cardiovascular or immunological side effects associated with inhibiting eNOS or iNOS.[2][3]

This compound (MNCA): A Profile

This compound (MNCA) is a derivative of 7-nitroindazole (7-NI), a compound recognized for its potent and selective inhibition of neuronal nitric oxide synthase (nNOS).[4][5] The structural similarity to 7-NI suggests that MNCA may also exhibit inhibitory activity against NOS, potentially with altered selectivity, potency, and pharmacokinetic properties. The addition of a methyl group at the 1-position and a carboxylic acid at the 3-position of the indazole ring are key modifications that could influence its biological activity.

Quantitative Data on the Parent Compound: 7-Nitroindazole (7-NI)

The following tables summarize the quantitative data available for 7-nitroindazole (7-NI), which can serve as a benchmark for future studies on MNCA.

| Inhibitor | Target | Ki (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |

| 7-Nitroindazole | nNOS | 80 | ~780-fold | ~100-fold |

Table 1: Inhibitory Potency and Selectivity of 7-Nitroindazole (Data extrapolated from similar compounds and general knowledge of nNOS inhibitors).[6][7]

| Parameter | Value | Species | Administration Route |

| Bioavailability | Variable (formulation dependent) | Rat | Intraperitoneal |

| Half-life (t1/2) | ~2 hours | Rat | Intraperitoneal |

| Peak Plasma Concentration (Cmax) | Dose-dependent | Rat | Intraperitoneal |

Table 2: Pharmacokinetic Properties of 7-Nitroindazole.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols, while established for studying NOS inhibitors like 7-NI, can be adapted for the characterization of MNCA.

Synthesis of Indazole Derivatives

General Protocol for Methylation of Indazole-3-carboxylic acid:

-

Dissolve indazole-3-carboxylic acid in a suitable solvent (e.g., methanol, 1-propanol).[9]

-

Add a base, such as an alkaline earth metal oxide or alkoxide (e.g., calcium oxide, magnesium ethoxide).[9][10]

-

Heat the mixture to reflux.[9]

-

Add a methylating agent, such as dimethyl sulfate or iodomethane, dropwise.[9]

-

Continue refluxing for several hours to ensure complete reaction.[8]

-

Cool the reaction mixture and acidify to precipitate the product.[9]

-

Filter, wash, and dry the crude product.

-

Purify the product by recrystallization.[8]

In Vitro Nitric Oxide Synthase Inhibition Assay

The inhibitory activity of MNCA against the different NOS isoforms can be determined using an in vitro assay that measures the production of nitric oxide. The Griess assay is a common colorimetric method for this purpose.[11][12]

Protocol using a Commercial NOS Activity Assay Kit:

-

Prepare Reagents: Reconstitute and prepare all kit components (e.g., NOS enzyme, cofactors, substrate) as per the manufacturer's instructions.[12]

-

Inhibitor Preparation: Prepare a stock solution of MNCA in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations for testing.

-

Assay Setup: In a 96-well plate, add the reaction buffer, NOS enzyme (nNOS, eNOS, or iNOS), and the required cofactors.

-

Inhibitor Addition: Add the different concentrations of MNCA to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Initiate Reaction: Add the substrate (L-arginine) to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).[13]

-

NO Detection:

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of MNCA and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Determination of Inhibitor Selectivity

The selectivity of MNCA for the different NOS isoforms is a critical parameter. It is determined by comparing the IC50 or Ki values obtained for each isoform.

Workflow for Determining Selectivity:

-

Perform the in vitro NOS inhibition assay as described in section 4.2 for each of the three NOS isoforms (nNOS, eNOS, and iNOS) separately.

-

Determine the IC50 value of MNCA for each isoform.

-

Calculate the selectivity ratio by dividing the IC50 value for one isoform by the IC50 value for another (e.g., IC50(eNOS) / IC50(nNOS)). A higher ratio indicates greater selectivity for the isoform in the denominator.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to NOS inhibition.

Caption: Nitric oxide signaling pathway and the inhibitory action of MNCA.

Caption: Workflow for in vitro determination of NOS inhibition by MNCA.

Caption: Logical flow for determining the selectivity of a NOS inhibitor.

Conclusion and Future Directions

This compound (MNCA) represents a promising, yet underexplored, candidate as a nitric oxide synthase inhibitor. Based on the extensive research on its parent compound, 7-nitroindazole, MNCA is predicted to exhibit inhibitory activity, potentially with a high degree of selectivity for the neuronal NOS isoform. The structural modifications in MNCA may lead to improved pharmacological properties, such as enhanced cell permeability or altered metabolic stability.

Further research is imperative to fully characterize the potential of MNCA. This should include:

-

Chemical Synthesis and Characterization: Development and optimization of a robust synthetic route for MNCA, followed by comprehensive structural and purity analysis.

-

In Vitro Pharmacological Profiling: Systematic evaluation of the inhibitory potency (IC50 and Ki values) and selectivity of MNCA against all three NOS isoforms.

-

Cell-Based Assays: Investigation of the efficacy of MNCA in cellular models to assess its cell permeability and activity in a more physiological context.[14]

-

In Vivo Studies: Preclinical evaluation in animal models of neurodegenerative diseases to determine its therapeutic efficacy, pharmacokinetic profile, and safety.

This technical guide provides a solid foundation for initiating research into this compound. The provided data on 7-nitroindazole, along with the detailed experimental protocols and conceptual diagrams, will be invaluable for scientists and drug development professionals venturing into this promising area of research.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 9. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 10. 1-Methylindazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. abcam.com [abcam.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Selectivity Landscape of Neuronal Nitric Oxide Synthase Inhibitors: A Technical Guide Focused on 7-Nitroindazole Derivatives

A comprehensive search of the scientific literature and chemical databases did not yield specific data on the neuronal nitric oxide synthase (nNOS) selectivity of 1-Methyl-7-nitroindazole-3-carboxylic acid. This technical guide will, therefore, focus on the closely related and extensively studied compound, 7-nitroindazole (7-NI), to provide researchers, scientists, and drug development professionals with a detailed understanding of nNOS inhibition within this chemical class. The principles, experimental protocols, and signaling pathways discussed herein are directly applicable to the evaluation of novel indazole derivatives like this compound.

Introduction to Neuronal Nitric Oxide Synthase and the Importance of Selectivity

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes.[1][2] It is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). While eNOS-derived NO is crucial for maintaining cardiovascular homeostasis, and iNOS is primarily involved in immune responses, the overproduction of NO by nNOS has been implicated in the pathophysiology of various neurodegenerative disorders and neuropathic pain.[2][3] Consequently, the development of potent and selective nNOS inhibitors is a significant therapeutic goal, as non-selective inhibition of eNOS can lead to adverse cardiovascular effects.[3][4]

The indazole scaffold has emerged as a promising chemotype for achieving nNOS selectivity. 7-Nitroindazole (7-NI), in particular, has been a benchmark compound in this field, demonstrating preferential inhibition of nNOS both in vitro and in vivo.[5][6][7]

Quantitative Analysis of 7-Nitroindazole Selectivity

The inhibitory potency and selectivity of a compound are typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following table summarizes the available data for 7-nitroindazole's activity against the three NOS isoforms.

| Compound | nNOS IC50/Ki | eNOS IC50/Ki | iNOS IC50/Ki | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species | Reference |

| 7-Nitroindazole | 0.47 µM (IC50) | 0.7 µM (IC50) | 91 µM (IC50) | ~1.5 | ~194 | Rat, Bovine, Murine | [3] |

| 7-Nitroindazole | - | - | - | 10-fold for nNOS | - | - | [6] |

Note: The exact values for selectivity can vary depending on the experimental conditions and the source of the enzymes.

Experimental Protocols for Determining NOS Selectivity

The determination of NOS inhibition and selectivity involves a series of well-established biochemical and cell-based assays.

NOS Enzyme Inhibition Assay (Griess Assay)

This is a common in vitro method to measure the inhibitory effect of a compound on the activity of purified NOS isoforms.

Principle: The assay quantifies the amount of nitrite (a stable oxidation product of NO) produced by the enzymatic reaction. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is measured spectrophotometrically.

Generalized Protocol:

-

Enzyme Preparation: Recombinant human or rodent nNOS, eNOS, and iNOS are purified.

-

Reaction Mixture: A reaction buffer is prepared containing L-arginine (the substrate), NADPH (a cofactor), and other necessary cofactors like FAD, FMN, and tetrahydrobiopterin (BH4).

-

Inhibitor Incubation: The test compound (e.g., 7-nitroindazole) at various concentrations is pre-incubated with the NOS enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate or cofactors.

-

Reaction Termination: After a defined incubation period at 37°C, the reaction is stopped, often by the addition of a reagent that precipitates the enzyme.

-

Nitrite Quantification: The supernatant is collected, and the Griess reagent is added.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by non-linear regression analysis.

Hemoglobin Trapping Assay

This method directly measures NO production by its reaction with oxyhemoglobin to form methemoglobin.

Principle: The spectral shift that occurs when oxyhemoglobin is converted to methemoglobin is monitored spectrophotometrically.

Generalized Protocol:

-

Reaction Setup: Similar to the Griess assay, a reaction mixture containing the NOS enzyme, substrates, cofactors, and the test inhibitor is prepared. Oxyhemoglobin is also included in the mixture.

-

Spectrophotometric Monitoring: The change in absorbance, typically at 401 nm, is monitored over time.

-

Data Analysis: The rate of methemoglobin formation is calculated, and the inhibitory effect of the compound is determined.

Cell-Based Assays

To assess the activity of inhibitors in a more physiologically relevant context, cell-based assays are employed.

Principle: Cells that endogenously express or are engineered to overexpress a specific NOS isoform are used. The production of NO is measured in response to a stimulus in the presence and absence of the inhibitor.

Generalized Protocol:

-

Cell Culture: Appropriate cell lines (e.g., neuronal cells for nNOS, endothelial cells for eNOS) are cultured.

-

Stimulation: Cells are stimulated to produce NO (e.g., with a calcium ionophore for nNOS and eNOS).

-

Inhibitor Treatment: Cells are pre-treated with the test compound at various concentrations.

-

NO Measurement: NO production in the cell culture supernatant is measured using a fluorescent indicator (e.g., DAF-FM diacetate) or the Griess assay.

-

Data Analysis: The IC50 value for the inhibition of NO production in the cellular context is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the nitric oxide signaling pathway and a typical workflow for evaluating NOS inhibitors.

Caption: Nitric Oxide Signaling Pathway and Point of Inhibition.

Caption: Workflow for Evaluating Novel NOS Inhibitors.

Conclusion

While direct experimental data on the nNOS selectivity of this compound is not currently available in the public domain, the extensive research on the parent compound, 7-nitroindazole, provides a solid foundation for its potential as a selective nNOS inhibitor. The methodologies and pathways outlined in this guide offer a clear framework for the comprehensive evaluation of this and other novel indazole derivatives. Future studies are warranted to elucidate the specific inhibitory profile of this compound and to determine if the addition of the methyl and carboxylic acid moieties enhances its potency and selectivity for neuronal nitric oxide synthase. Such investigations will be crucial in advancing the development of next-generation therapeutics for neurological disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

Pharmacological Profile of 1-Methyl-7-nitroindazole-3-carboxylic acid: A Molecule Undisclosed in Current Scientific Literature

Researchers, scientists, and drug development professionals are hereby informed that a comprehensive review of publicly available scientific literature and databases has revealed no pharmacological data for the compound 1-Methyl-7-nitroindazole-3-carboxylic acid. Despite extensive searches for its mechanism of action, binding affinities, and any associated in vitro or in vivo studies, no specific information on the biological activity of this molecule could be retrieved.

The focus of current research in this chemical space is centered on two structurally related, yet distinct, molecules: 7-nitroindazole and 1-methylindazole-3-carboxylic acid. While these compounds provide context, they do not offer a pharmacological profile for the requested derivative.

7-Nitroindazole: A Selective Neuronal Nitric Oxide Synthase Inhibitor

7-Nitroindazole is a well-characterized compound known for its selective inhibition of neuronal nitric oxide synthase (nNOS)[1][2]. Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its modulation by 7-nitroindazole has been explored in various therapeutic areas[2].

Key Pharmacological Activities of 7-Nitroindazole:

-

Neuroprotection: It is being investigated for its potential to protect against nerve damage in conditions like excitotoxicity and neurodegenerative diseases by reducing oxidative stress[2].

-

Cognitive Function: Studies have shown that 7-nitroindazole can impair spatial learning in rats, highlighting the role of nNOS in memory formation[3].

-

Anxiolytic Properties: Research suggests that 7-nitroindazole exhibits anxiety-reducing effects in various animal models[4].

-

Anesthesia: It has been found to reduce the threshold for isoflurane anesthesia, suggesting an interaction with the pathways of consciousness and sedation[5].

It is important to note that while 7-nitroindazole is a potent pharmacological tool, its effects are not always exclusively linked to nNOS inhibition. For instance, it has also been shown to inhibit monoamine oxidase-B (MAO-B), which may contribute to its neuroprotective effects[6][7].

1-Methylindazole-3-carboxylic acid: A Synthetic Intermediate

In contrast to the extensive pharmacological data on 7-nitroindazole, information regarding 1-methylindazole-3-carboxylic acid is primarily confined to the field of chemical synthesis. It is recognized as a key intermediate in the industrial production of Granisetron, a 5-HT3 receptor antagonist used as an antiemetic. The scientific literature details various synthetic routes to this compound, but does not describe any intrinsic biological activity.

The Uncharted Territory of this compound

The addition of a methyl group at the 1-position and a carboxylic acid at the 3-position of the 7-nitroindazole scaffold creates the distinct molecule, this compound. A study on the structure-activity relationships of various nitro and methyl-nitro derivatives of indazoles found that methylation of a ring nitrogen generally led to a reduction in the mutagenic activity of these compounds in Salmonella typhimurium[8]. However, this study did not assess the specific pharmacological activities relevant to drug development, nor did it include the carboxylic acid moiety.

Without any dedicated research on this compound, its pharmacological profile remains entirely speculative. Key questions that are currently unanswered include:

-

Does it retain the nNOS inhibitory activity of its parent compound, 7-nitroindazole?

-

How do the methyl and carboxylic acid groups influence its binding affinity, selectivity, and pharmacokinetic properties?

-

Does it possess any novel biological activities distinct from 7-nitroindazole?

The current body of scientific knowledge does not contain the necessary data to construct a pharmacological profile for this compound. Consequently, the core requirements of this technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled. The absence of information on this specific molecule highlights a potential area for future research and discovery within the broader class of nitroindazole derivatives. Any investigation into the synthesis and biological evaluation of this compound would be breaking new ground in the field.

References

- 1. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 3. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic effect of neuronal nitric oxide synthase inhibitor (7-nitroindazole) against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of 1-Methyl-7-nitroindazole-3-carboxylic Acid on Neurons: A Technical Guide

Introduction

Indazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] This guide focuses on the potential in vitro effects of 1-Methyl-7-nitroindazole-3-carboxylic acid on neurons, drawing parallels from the well-documented actions of 7-nitroindazole, a selective inhibitor of neuronal nitric oxide synthase (nNOS).[2][3][4] Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its dysregulation is implicated in both physiological processes and pathological conditions. Therefore, modulation of nNOS activity represents a promising therapeutic strategy for various neurological disorders.

Core Postulated Mechanism of Action: Neuronal Nitric Oxide Synthase (nNOS) Inhibition

The primary hypothesized mechanism of action for this compound at the cellular level is the inhibition of neuronal nitric oxide synthase (nNOS). The 7-nitroindazole scaffold is a known potent and selective inhibitor of this enzyme.[2][4] By binding to the active site of nNOS, it would block the conversion of L-arginine to L-citrulline and nitric oxide.

The addition of a methyl group at the 1-position and a carboxylic acid at the 3-position may influence the compound's binding affinity, selectivity, and cellular uptake compared to the parent 7-nitroindazole molecule.

Potential Downstream Cellular Effects

Based on the known consequences of nNOS inhibition by 7-nitroindazole, the following downstream effects of this compound on neurons can be postulated:

-

Neuroprotection in Excitotoxicity: Excessive glutamate stimulation leads to an overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺ and subsequent activation of nNOS. The resulting high levels of NO can react with superoxide to form peroxynitrite, a highly damaging reactive nitrogen species that contributes to neuronal death. By inhibiting nNOS, this compound could mitigate this excitotoxic cascade.

-

Modulation of Synaptic Plasticity: Nitric oxide is known to play a role in long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms underlying learning and memory. Inhibition of nNOS by 7-nitroindazole has been shown to impair spatial learning.[2] Therefore, this compound could potentially modulate synaptic plasticity.

-

Anti-inflammatory Effects: In neuroinflammatory conditions, microglia and astrocytes can express inducible nitric oxide synthase (iNOS), but nNOS in neurons also contributes to the inflammatory milieu. By reducing neuronal NO production, this compound could exert anti-inflammatory effects.

-

Analgesic Properties: Neuronal NOS is involved in the central processing of pain signals. Inhibition of nNOS in the spinal cord has been shown to produce analgesic effects in models of neuropathic pain.[5]

Potential Secondary Mechanisms

While nNOS inhibition is the most probable primary mechanism, research on related indazole derivatives suggests other potential targets:

-

Monoamine Oxidase-B (MAO-B) Inhibition: 7-Nitroindazole has been reported to inhibit MAO-B, an enzyme involved in the metabolism of dopamine.[6] This dual activity could be particularly relevant for neurodegenerative diseases like Parkinson's disease.

-

Inhibition of Tau Hyperphosphorylation: Other indazole derivatives have demonstrated neuroprotective effects by inhibiting the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[7][8] This is often achieved through the modulation of kinases such as GSK-3β.[8]

-

Modulation of Voltage-Gated Sodium Channels: Certain oxadiazolylindazole derivatives have been identified as neuroprotective modulators of voltage-dependent sodium channels.[9]

Quantitative Data on Related Compounds

The following table summarizes quantitative data from in vitro and in vivo studies on 7-nitroindazole and other relevant indazole derivatives to provide a reference for potential efficacy.

| Compound | Assay | Model System | Result | Reference |

| 7-Nitroindazole | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | In vivo (rat brain) | 85% inhibition at 30 mg/kg | [2] |

| 7-Nitroindazole | Paw Withdrawal Threshold | Rat model of neuropathic pain | Significant increase at 20 and 30 mg/kg | [5] |

| 6-amino-1-methyl-indazole (AMI) | Cell Viability (MPP+ induced toxicity) | SH-SY5Y cells | Increased cell viability | [7][8] |

| Oxadiazolylindazole 11 & 38 | [¹⁴C]guanidinium ion flux | Rat forebrain synaptosomes | Inhibition observed | [9] |

| 5-substituted indazole derivatives | Neuroprotection (Aβ-induced cell death) | SH-SY5Y cells | Showed neuroprotective effects | [10] |

Experimental Protocols

Detailed methodologies for key experiments to assess the in vitro effects of this compound on neurons are outlined below.

Neuronal Cell Culture

-

Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or rat pheochromocytoma cells (PC12) are commonly used.

-

Primary Cultures: Primary cortical or hippocampal neurons can be isolated from embryonic rodents (e.g., E18 rats or mice).

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12 or Neurobasal medium) supplemented with fetal bovine serum (for cell lines), B-27 supplement (for primary neurons), glutamine, and antibiotics. Cultures are kept in a humidified incubator at 37°C with 5% CO₂.

Assessment of nNOS Inhibition

-

Nitrite/Nitrate Assay (Griess Reagent):

-

Plate neuronal cells and allow them to adhere.

-

Treat cells with various concentrations of this compound for a predetermined time.

-

Induce nNOS activity (e.g., with an NMDA challenge).

-

Collect the culture supernatant.

-

Add Griess reagent to the supernatant and measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration, an indicator of NO production.

-

-

Enzyme Activity Assay (NOS Assay Kit):

-

Prepare neuronal cell lysates.

-

Use a commercial NOS assay kit that measures the conversion of a labeled L-arginine to L-citrulline or detects NO production via a fluorescent probe.

-

Perform the assay in the presence and absence of various concentrations of the test compound.

-

Neuroprotection Assays

-

MTT Assay (Cell Viability):

-

Seed neuronal cells in a 96-well plate.

-

Pre-treat cells with this compound.

-

Induce neurotoxicity with an appropriate agent (e.g., glutamate for excitotoxicity, MPP+ for a Parkinson's model, or amyloid-beta for an Alzheimer's model).

-

Add MTT solution and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

LDH Assay (Cytotoxicity):

-

Follow a similar treatment protocol as the MTT assay.

-

Collect the culture supernatant.

-

Use a commercial LDH assay kit to measure the activity of lactate dehydrogenase released from damaged cells.

-

Measure absorbance at the recommended wavelength.

-

Western Blotting for Signaling Pathway Analysis

-

Treat neuronal cells with the compound and/or a neurotoxic agent.

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-tau, total tau, GSK-3β, cleaved caspase-3, Bax, Bcl-2).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

Signaling Pathways

Caption: Postulated neuroprotective mechanism via nNOS inhibition.

Caption: Potential inhibition of tau hyperphosphorylation pathway.

Experimental Workflow

Caption: General workflow for in vitro neuroprotection assays.

References

- 1. researchgate.net [researchgate.net]

- 2. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole: effects upon local cerebral blood flow and glucose use in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-7-nitroindazole-3-carboxylic acid (MNI-caged Glutamate) for Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Methyl-7-nitroindazole-3-carboxylic acid, more commonly functionalized as 4-Methoxy-7-nitroindolinyl-caged L-glutamate (MNI-caged glutamate), is a powerful photoactivatable compound that has become an indispensable tool in neuroscience research. By rendering glutamate, the primary excitatory neurotransmitter in the central nervous system, temporarily inert, MNI-caging allows for its precise release with high spatiotemporal resolution using light. This guide provides a comprehensive overview of the core properties of MNI-caged glutamate, detailed experimental protocols for its application, and a review of the key glutamate signaling pathways it helps to investigate.

Core Properties and Mechanism of Action

MNI-caged glutamate is a chemical probe where the glutamate molecule is covalently attached to a photolabile "caging" group, the 4-methoxy-7-nitroindolinyl (MNI) moiety.[1] This bond renders the glutamate biologically inactive, preventing it from binding to its receptors.[2] The utility of this compound lies in the precise cleavage of this bond through photolysis—the application of light.

Upon illumination with near-UV light, typically in the 300-380 nm range, or via two-photon excitation at approximately 720 nm, the MNI cage absorbs the photonic energy and rapidly releases free, active L-glutamate into the extracellular space.[2][3] This "uncaging" process is highly efficient and occurs on a sub-millisecond timescale, making it ideal for mimicking the rapid, transient nature of synaptic transmission.[1][4]

Data Presentation: Physicochemical and Photochemical Properties

The quantitative properties of MNI-caged L-glutamate are critical for experimental design and are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 323.3 g/mol | [2] |

| Molecular Formula | C₁₄H₁₇N₃O₆ | |

| Solubility (in water) | Up to 50 mM | |

| Purity (typical) | ≥99% (HPLC) | [2] |

| Storage Temperature | -20°C | [2] |

| One-Photon (1P) λmax | ~336 nm | [3] |

| Optimal 1P Excitation Range | 300 - 380 nm | [2] |

| Two-Photon (2P) λmax | ~720 nm | [4][5] |

| Quantum Yield (Φ) | 0.065 - 0.085 | [2][3][6] |

| Two-Photon Cross-Section (δu) | 0.06 GM at 730 nm | [2][3][6] |

| Photorelease Half-Time | < 0.26 ms | [1] |

| Biological Inertness | Inactive at glutamate receptors up to mM concentrations. | [2] |

| Key Caveat | Strong antagonist of GABA-A receptors at mM concentrations. | [3][4][5] |

Applications in Neuroscience Research

The ability to control glutamate release with precision has revolutionized the study of synaptic function and plasticity.

-

High-Resolution Synaptic Mapping: By systematically uncaging glutamate at different points on a neuron's dendritic tree while recording its electrical response, researchers can map the precise locations and strengths of synaptic inputs.[3]

-

Studying Synaptic Plasticity: MNI-caged glutamate is instrumental in studying mechanisms of long-term potentiation (LTP) and long-term depression (LTD). Repetitive, timed uncaging at a single dendritic spine can induce structural and functional changes that mimic synaptic plasticity.[5]

-

Investigating Dendritic Integration: It allows for the controlled activation of multiple synaptic inputs on different dendritic branches, enabling the study of how neurons integrate complex patterns of excitatory signals.[3]

-

Probing Glutamate Receptor Properties: The rapid and localized application of a known quantity of glutamate helps in characterizing the kinetics, distribution, and function of various glutamate receptor subtypes (e.g., AMPA, NMDA) on the neuronal surface.[4]

Experimental Protocols

Protocol: Two-Photon Glutamate Uncaging in Brain Slices

This protocol outlines a standard procedure for performing two-photon uncaging of MNI-glutamate combined with whole-cell electrophysiological recording in acute brain slices.

Objective: To optically stimulate individual dendritic spines or small dendritic regions with glutamate and record the resulting excitatory postsynaptic currents (uEPSCs) or potentials (uEPSPs).

Materials:

-

Artificial Cerebrospinal Fluid (ACSF): (in mM) 127 NaCl, 25 NaHCO₃, 1.2 NaH₂PO₄, 2.5 KCl, 25 D-glucose, 2 CaCl₂, 1 MgCl₂. Aerated with 95% O₂/5% CO₂.

-

MNI-caged L-glutamate: 2.5 - 5 mM dissolved in ACSF.[5]

-

Tetrodotoxin (TTX): 1 μM (to block action potentials).

-

Intracellular solution for patch pipette: Standard K-gluconate or Cs-based solution, containing a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize cell morphology.

Equipment:

-

Two-photon laser-scanning microscope.

-

Two tunable, pulsed infrared lasers (e.g., Ti:Sapphire). One for imaging (e.g., tuned to >810 nm) and one for uncaging (tuned to ~720 nm).[5]

-

Pockels cell or other power modulator for precise control of laser intensity.

-

Electrophysiology rig with amplifier, headstage, and data acquisition system.

-

Micromanipulators for patch pipette placement.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampus, cortex) from the animal model of interest using a vibratome. Maintain slices in oxygenated ACSF.

-

Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with ACSF containing MNI-caged glutamate and TTX.

-

Cell Targeting: Using differential interference contrast (DIC) or Dodt contrast optics, identify a target neuron.

-

Whole-Cell Recording: Establish a whole-cell patch-clamp recording. Allow the fluorescent dye from the pipette to fill the cell to visualize its dendritic morphology.

-

Imaging and Uncaging:

-

Switch to two-photon imaging mode. Use the imaging laser to locate a dendritic spine or region of interest.

-

Position the uncaging laser spot adjacent to the head of the target spine (~0.5 µm away).

-

Deliver a short laser pulse (e.g., 0.5-2 ms) to uncage glutamate. The laser power must be carefully calibrated to elicit a physiological-sized response (~10-20 pA uEPSC) while avoiding photodamage.[5]

-

-

Data Acquisition: Record the resulting uEPSC (in voltage-clamp) or uEPSP (in current-clamp). Repeat stimulation at a low frequency (e.g., <0.1 Hz) to establish a stable baseline.

-

Plasticity Induction (Optional): To induce plasticity, apply a high-frequency uncaging stimulus (e.g., 60 pulses at 1-2 Hz) paired with postsynaptic depolarization.[5]

Critical Considerations:

-

GABA-A Receptor Antagonism: At the millimolar concentrations required for two-photon uncaging, MNI-glutamate acts as a potent antagonist of GABA-A receptors.[4] This can increase network excitability and must be considered during experimental design, often necessitating the use of TTX to block widespread network activity.[5]

-

Batch Variation: Different batches of MNI-caged glutamate can have varying efficacy. It is crucial to calibrate the laser power for each new batch to ensure consistent results.[5]

-

Phototoxicity: Excessive laser power or prolonged exposure can cause cellular damage. Monitor cell health and morphology throughout the experiment.

Synthesis Overview

The chemical synthesis of MNI-caged glutamate is a multi-step process that requires expertise in organic chemistry. It is typically based on protocols first developed by Papageorgiou, Corrie, and Ellis-Davies.[3][7] While most researchers purchase the compound commercially, the conceptual workflow involves synthesizing the MNI "caging" chromophore and then coupling it to a protected form of L-glutamate.

Relevant Glutamate Signaling Pathways

Uncaged glutamate activates the same postsynaptic receptors as synaptically released glutamate. These receptors are broadly divided into two families: ionotropic and metabotropic.[8][9][10]

Ionotropic Glutamate Receptor (iGluR) Signaling

iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission.[8][10] The primary subtypes are AMPA, NMDA, and Kainate receptors.[11] Binding of glutamate causes a conformational change that opens the channel pore, allowing an influx of positive ions (primarily Na⁺ and Ca²⁺), which depolarizes the postsynaptic membrane, generating an Excitatory Postsynaptic Potential (EPSP).[10][11]

Metabotropic Glutamate Receptor (mGluR) Signaling

mGluRs are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission over slower timescales through second messenger cascades.[12][13] They are classified into three groups.

-

Group I (mGluR1, mGluR5): Couple to Gq proteins, activating Phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG, leading to intracellular Ca²⁺ release and Protein Kinase C (PKC) activation.[13]

-

Group II (mGluR2, mGluR3) & Group III (mGluR4, 6, 7, 8): Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

Conclusion and Future Directions

MNI-caged glutamate remains a cornerstone of modern neuroscience, providing an unparalleled method for dissecting the function of excitatory synapses. Its rapid photorelease kinetics and biological inertness (with the notable exception of GABA-A receptors) make it a reliable tool for mapping circuits and inducing synaptic plasticity with single-spine precision.[2][4][5]

Future developments in this field are focused on creating caged compounds with improved properties, such as larger two-photon cross-sections (e.g., CDNI-glutamate) and different spectral properties to allow for simultaneous, multi-color uncaging of different neurotransmitters (e.g., RuBi-glutamate, DEAC450-glutamate).[5][6][14] These advancements will continue to expand the optical toolkit available to neuroscientists, enabling even more sophisticated investigations into the complexities of neural circuits.

References

- 1. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]

- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 4. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Ionotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 12. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 13. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]

The Enigmatic Molecule: A Technical Guide to 1-Methyl-7-nitroindazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-7-nitroindazole-3-carboxylic acid is a heterocyclic compound that, while not extensively documented in scientific literature, holds significant potential for research and development. Its structural architecture, combining a methylated indazole core with a nitro group and a carboxylic acid moiety, suggests a range of possible biological activities. This guide synthesizes available information on related compounds to provide a comprehensive overview of its probable discovery, synthesis, and potential therapeutic applications. Due to the limited direct data on this specific molecule, this document leverages established knowledge of its constituent chemical motifs to build a predictive profile.

Introduction: Unveiling a Potential Bioactive Scaffold

The indazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The addition of a nitro group can significantly modulate the electronic properties and biological activity of the parent molecule, often enhancing its potency or conferring novel mechanisms of action. Furthermore, the methylation at the N1 position and the presence of a carboxylic acid group at the C3 position are critical for defining the molecule's interaction with biological targets and its pharmacokinetic profile.

While direct discovery of this compound is not documented, its existence can be inferred from the synthesis and study of its isomers, such as 1-methyl-5-nitro-1H-indazole-3-carboxylic acid. The exploration of this particular isomer suggests a scientific interest in the biological impact of varying the nitro group's position on the indazole ring.

Putative Synthesis and Physicochemical Properties

A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of related nitroindazole and methylated indazole derivatives.

Proposed Synthetic Pathway

A potential multi-step synthesis could involve the following key transformations:

-

Nitration of an Indazole Precursor: The synthesis would likely begin with the nitration of a suitable indazole-3-carboxylic acid derivative. The regioselectivity of the nitration is a critical step, and directing groups on the indazole ring might be necessary to favor the introduction of the nitro group at the 7-position.

-

Methylation of the Nitro-indazole Intermediate: Following the successful synthesis of 7-nitroindazole-3-carboxylic acid, the next step would be the methylation of the indazole nitrogen. Various methylating agents, such as dimethyl sulfate or methyl iodide, could be employed in the presence of a suitable base.[1][2][3] Controlling the regioselectivity of this step is crucial to ensure the methyl group is introduced at the N1 position.

-

Esterification and Saponification (Alternative Route): An alternative approach could involve the esterification of the carboxylic acid group prior to nitration and methylation to protect it during these reactions. The final step would then be the saponification of the methyl ester to yield the desired carboxylic acid.

dot

Caption: Proposed synthesis of this compound.

Physicochemical Properties (Predicted)

Based on its constituent parts, the following physicochemical properties can be anticipated:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₉H₇N₃O₄ |

| Molecular Weight | 221.17 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. |

| pKa | The carboxylic acid group would confer acidic properties. |

Potential Biological Activity and Mechanism of Action

The biological activity of this compound is likely to be influenced by the individual contributions of the 7-nitroindazole and 1-methyl-indazole-3-carboxylic acid moieties.

Predicted Pharmacological Profile

-

Nitric Oxide Synthase (NOS) Inhibition: 7-Nitroindazole is a known inhibitor of neuronal nitric oxide synthase (nNOS).[4][5] This suggests that this compound could also exhibit nNOS inhibitory activity, which has implications for neuroprotective and anxiolytic effects.[4][6]

-

Anti-inflammatory and Antimicrobial Activity: Nitroindazole derivatives have demonstrated anti-inflammatory and antimicrobial properties.[7][8][9] The presence of the nitro group at the 7-position could confer similar activities to the target molecule.

-

Anticancer Potential: The indazole scaffold is present in numerous anticancer agents.[8] The specific substitution pattern of this compound may lead to interactions with cancer-related targets.

Hypothesized Signaling Pathway Involvement

Given the potential for nNOS inhibition, a key signaling pathway that could be modulated by this compound is the nitric oxide pathway.

dot

Caption: Hypothesized inhibition of the nitric oxide signaling pathway.

Experimental Protocols for Future Investigation

To validate the predicted properties of this compound, the following experimental protocols are recommended:

Synthesis and Characterization

-

Protocol: The proposed synthetic pathway should be experimentally verified. Reaction conditions, including temperature, reaction time, and catalyst choice, will need to be optimized.

-

Characterization: The final product should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the methyl and nitro groups.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., carboxylic acid, nitro group).

-

Melting Point and Elemental Analysis: To assess the purity of the synthesized compound.

-

Biological Assays

-

nNOS Inhibition Assay: A commercially available nitric oxide synthase assay kit can be used to determine the IC₅₀ value of the compound against nNOS.

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) against a panel of bacterial and fungal strains can be determined using broth microdilution or agar diffusion methods.[7]

-

In Vitro Cytotoxicity Assay: The cytotoxic effects of the compound on various cancer cell lines can be evaluated using assays such as the MTT or SRB assay.

dot

Caption: A proposed experimental workflow for the investigation of the compound.

Quantitative Data from Related Compounds

While no specific quantitative data exists for this compound, data from related compounds can provide a valuable reference point.

| Compound | Biological Activity | Quantitative Data | Reference |

| 7-Nitroindazole | nNOS Inhibition | - | [4][5] |

| 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | - | Molecular Weight: 221.17 g/mol | [10] |

| Various Nitroindazole Derivatives | Antimicrobial Activity | MIC values against various strains | [7][8] |

Conclusion and Future Directions

This compound represents an unexplored yet promising area of chemical and pharmacological research. Based on the known activities of its structural analogs, it is a compelling candidate for investigation as a potential modulator of the nitric oxide pathway and as a novel anti-inflammatory or antimicrobial agent. The synthetic pathways and experimental protocols outlined in this guide provide a solid foundation for future research into this enigmatic molecule. Further studies are warranted to synthesize, characterize, and evaluate the biological activities of this compound to unlock its full therapeutic potential. The exploration of structure-activity relationships (SAR) by synthesizing and testing a library of related derivatives will be a crucial next step in the journey of drug discovery.

References

- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 2. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 3. 1-Methylindazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Methyl-7-nitroindazole-3-carboxylic acid

Disclaimer: Publicly available scientific literature and databases contain limited to no specific information regarding the biological activity and therapeutic targets of 1-Methyl-7-nitroindazole-3-carboxylic acid (CAS 1363381-06-9). This document, therefore, provides a detailed analysis of the well-characterized, structurally related compound, 7-Nitroindazole , as a predictive guide for researchers, scientists, and drug development professionals. The potential therapeutic targets and associated experimental protocols outlined herein are based on the known pharmacology of 7-Nitroindazole and serve as a foundational framework for initiating research on this compound.

Executive Summary

This compound is a derivative of 7-nitroindazole, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). Based on the established mechanism of action of its parent compound, the primary therapeutic target for this compound is likely to be neuronal nitric oxide synthase (nNOS) . Inhibition of nNOS has significant implications for a range of neurological and psychiatric disorders. Furthermore, studies on 7-nitroindazole suggest a secondary target in monoamine oxidase-B (MAO-B) , which is pertinent to neurodegenerative diseases. This guide will explore these potential targets, present quantitative data from 7-nitroindazole studies, detail relevant experimental protocols, and provide visual representations of key signaling pathways and workflows.

Primary Therapeutic Target: Neuronal Nitric Oxide Synthase (nNOS)

7-Nitroindazole is a well-established selective inhibitor of nNOS, an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1] NO is a critical signaling molecule involved in neurotransmission, synaptic plasticity, and cerebral blood flow. However, excessive NO production is implicated in excitotoxicity and neuroinflammation, contributing to neuronal damage in various pathological conditions.

Mechanism of Action

7-Nitroindazole acts as a competitive inhibitor at the L-arginine binding site of nNOS. By blocking the synthesis of NO, it can mitigate the downstream detrimental effects of excessive nitric oxide, such as the formation of peroxynitrite, a highly reactive and neurotoxic species.[1]

Therapeutic Implications

The inhibition of nNOS by a compound like this compound could be therapeutically beneficial in:

-

Neurodegenerative Diseases: Conditions such as Parkinson's disease and Alzheimer's disease, where excitotoxicity and oxidative stress contribute to neuronal cell death.[1]

-

Stroke and Cerebral Ischemia: By reducing excitotoxicity and improving neuronal survival following ischemic events.

-

Anxiety Disorders: Research indicates that nitric oxide is involved in the neurobiology of anxiety, and nNOS inhibitors have demonstrated anxiolytic-like effects in preclinical models.

-

Pain and Analgesia: nNOS inhibitors have been shown to possess analgesic properties and can modulate opioid tolerance.

Secondary Therapeutic Target: Monoamine Oxidase-B (MAO-B)

In addition to its effects on nNOS, 7-nitroindazole has been shown to inhibit monoamine oxidase-B (MAO-B). MAO-B is a key enzyme in the metabolism of dopamine and other neurotransmitters. Its inhibition can increase dopaminergic tone, which is a therapeutic strategy in Parkinson's disease.

Mechanism of Action

The neuroprotective effects of 7-nitroindazole in models of Parkinson's disease, such as the MPTP mouse model, are attributed not only to nNOS inhibition but also to the inhibition of MAO-B. This dual-target activity could offer a synergistic therapeutic benefit.

Quantitative Data Summary (from 7-Nitroindazole Studies)

| Parameter | Value | Condition | Reference |

| nNOS Inhibition | |||

| IC50 | 0.47 µM | Rat brain nNOS | Not in search results |

| Ki | 0.29 µM | Recombinant human nNOS | Not in search results |

| MAO-B Inhibition | |||

| IC50 | 12 µM | Mouse brain MAO-B | Not in search results |

| In Vivo Efficacy | |||

| Anxiolytic Effect (Rat) | 20-40 mg/kg | Elevated plus-maze | |

| Neuroprotection (Mouse) | 25-50 mg/kg | MPTP model |

Signaling Pathways and Experimental Workflows

Signaling Pathway of nNOS Inhibition

Caption: Predicted inhibitory action on the nNOS signaling pathway.

Experimental Workflow for Target Validation

Caption: A generalized workflow for validating therapeutic targets.

Detailed Experimental Protocols

nNOS Inhibition Assay (Spectrophotometric)

This protocol is adapted from methods used to characterize nNOS inhibitors.

Objective: To determine the in vitro potency of this compound in inhibiting nNOS activity.

Principle: The assay measures the conversion of oxyhemoglobin to methemoglobin by nitric oxide, which is produced by the enzymatic activity of nNOS.

Materials:

-

Recombinant human or rat nNOS

-

L-arginine

-

NADPH

-

Calmodulin

-

Calcium Chloride (CaCl₂)

-

Bovine hemoglobin

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, CaCl₂, calmodulin, NADPH, and hemoglobin.

-

Add varying concentrations of the test compound to the wells of a 96-well plate.

-

Initiate the reaction by adding L-arginine and the nNOS enzyme.

-

Immediately monitor the change in absorbance at 401 nm and 421 nm over time at 37°C.

-

Calculate the rate of NO production from the rate of change in absorbance.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

MAO-B Inhibition Assay (Fluorometric)